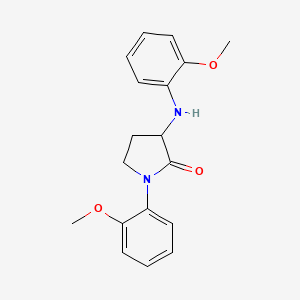

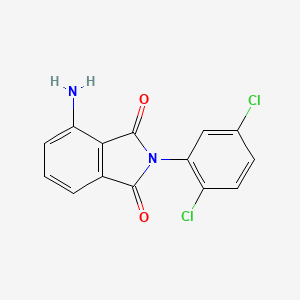

![molecular formula C16H13F3N4O4S B5574534 (2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B5574534.png)

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and trifluoromethyl groups

Aplicaciones Científicas De Investigación

Cytotoxic Activities and Potential as Anticancer Agents

- Thiosemicarbazones derived from benzaldehyde, including methoxy-substituted derivatives, have demonstrated selective cytotoxic activities against cancer cell lines. For instance, certain iron(III) and nickel(II) chelates of methoxy-substituted N1,N4-diarylidene-S-methyl-thiosemicarbazones exhibited significant anti-leukemic effects in K562 cells without affecting ECV304 cells, highlighting their potential as selective anticancer agents (Atasever et al., 2010). Similar compounds were characterized for their synthesis, structural properties, and cytotoxic activities, further emphasizing the role of thiosemicarbazone derivatives in cancer research (Bal et al., 2007).

Analytical Applications

- Methoxy-substituted benzaldehyde thiosemicarbazones have been utilized in the analytical field, specifically for the simultaneous spectrophotometric determination of metal ions such as cobalt(II), nickel(II), and vanadium(V). The reagent reacts with these metals to form colored species, which can be quantitatively measured, indicating its usefulness in trace metal analysis (Kumar et al., 2006).

Antitrypanosomal Activity

- Novel derivatives synthesized from natural compounds, like diterpene kaurenoic acid, and modified with thiosemicarbazone groups have shown promising antitrypanosomal activities. These findings suggest potential therapeutic applications against Trypanosoma cruzi, the causative agent of Chagas disease (Haraguchi et al., 2011).

Antimicrobial and Antifungal Activities

- Thiosemicarbazone complexes have been investigated for their antimicrobial and antifungal properties, demonstrating significant activity against various bacterial and fungal strains. This highlights their potential as lead compounds for the development of new antimicrobial agents (Melha, 2008).

In Silico Studies and Anti-Cancer Activity

- In silico studies and experimental evaluations have indicated that thiosemicarbazone derivatives exhibit potent anti-cancer activities against various cell lines. Molecular docking and ADMET predictions support their potential as multi-targeting drug candidates, emphasizing the importance of structure-activity relationships in the development of anticancer drugs (Sibuh et al., 2021).

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Formation of the Benzylidene Intermediate: This involves the reaction of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde with hydrazinecarbothioamide under controlled conditions.

Condensation Reaction: The benzylidene intermediate undergoes a condensation reaction to form the final product. This step requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide can undergo various chemical reactions, including:

- Oxidation

Propiedades

IUPAC Name |

[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O4S/c1-26-14-6-9(8-21-22-15(20)28)2-4-13(14)27-12-5-3-10(16(17,18)19)7-11(12)23(24)25/h2-8H,1H3,(H3,20,22,28)/b21-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNESRXNQXJICEB-ODCIPOBUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4S)-4-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-2-methylsulfanylacetamide](/img/structure/B5574459.png)

![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE](/img/structure/B5574461.png)

![1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5574485.png)

![4-{4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5574491.png)

![N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5574498.png)

![N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B5574521.png)

![4-(2-fluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5574539.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5574547.png)